molecular formula C20H30N4O3S B2993038 4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172020-53-9

4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2993038
CAS No.: 1172020-53-9
M. Wt: 406.55
InChI Key: FOSPURGGQCZNFC-UHFFFAOYSA-N
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H30N4O3S and its molecular weight is 406.55. The purity is usually 95%.
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Biological Activity

4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the context of cancer therapy and other diseases. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H30_{30}N4_{4}O3_{3}S
Molecular Weight 406.5 g/mol
CAS Number 1172020-53-9

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies indicate that it may inhibit specific kinases and affect pathways related to cell proliferation and apoptosis.

Inhibition of Tumor Growth

Research has shown that compounds similar to this sulfonamide exhibit significant antitumor activity. For instance, studies on pyrazole derivatives reveal their potential as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth regulation .

Study 1: Antitumor Efficacy

In a study involving xenograft models, compounds with similar structures demonstrated a marked reduction in tumor size when administered at low doses. The study highlighted that the efficacy was dependent on the free-drug exposure levels, suggesting that optimizing drug delivery could enhance therapeutic outcomes .

Study 2: Structure-Activity Relationship (SAR)

A series of experiments focused on the SAR of pyrazole-based compounds indicated that modifications to the benzamide moiety could significantly enhance biological activity. Compounds with bulky substituents showed improved binding affinity to target proteins involved in cancer progression .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of compounds structurally similar to this compound:

Study ReferenceCompound TestedActivity ObservedMethodology
Pyrazole Derivative ATumor growth inhibitionXenograft model
HSP90 Inhibitor BAntitumor effectsIn vitro assays
Sulfonamide CCell cycle arrestFlow cytometry

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c1-6-8-13-23(7-2)28(26,27)18-11-9-17(10-12-18)20(25)21-19-14-16(5)22-24(19)15(3)4/h9-12,14-15H,6-8,13H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSPURGGQCZNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.